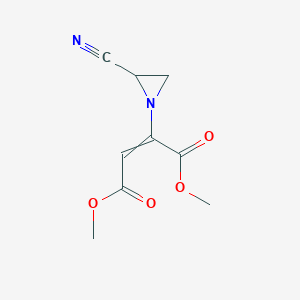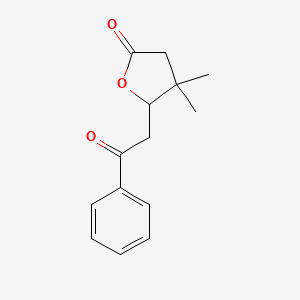
4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one is an organic compound with a unique structure that includes an oxolanone ring substituted with a phenylethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one typically involves the reaction of 4,4-dimethyl-2-oxazoline with phenylacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxolanone ring to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted phenylethyl compounds
Scientific Research Applications
4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-phenyl-2-oxazoline
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Uniqueness
4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of both an oxolanone ring and a phenylethyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
76725-50-3 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4,4-dimethyl-5-phenacyloxolan-2-one |
InChI |
InChI=1S/C14H16O3/c1-14(2)9-13(16)17-12(14)8-11(15)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
ZMFCOUYBIGEUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
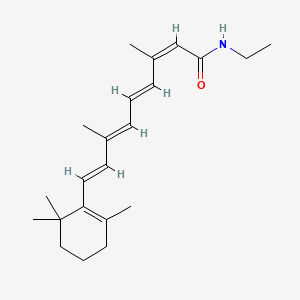
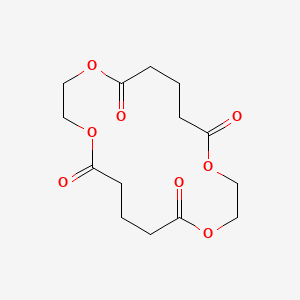
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
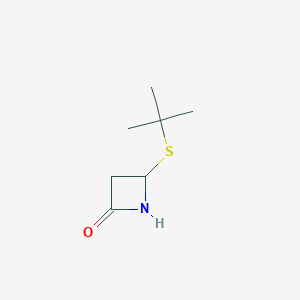

silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
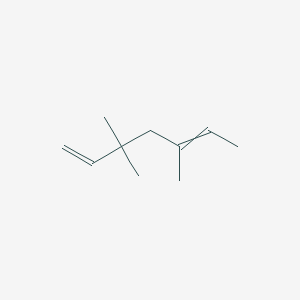
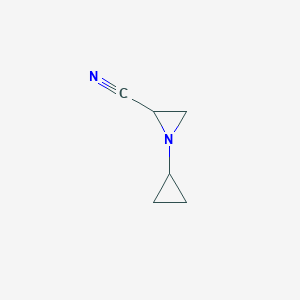
![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
